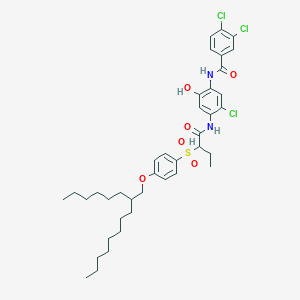![molecular formula C12H19N3S B14126189 N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine CAS No. 37765-44-9](/img/structure/B14126189.png)
N-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine is a chemical compound with the molecular formula C₁₂H₁₉N₃S and a molecular weight of 237.364 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group attached to a cyclohexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is structurally similar and also acts as a corrosion inhibitor.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: These compounds share the pyrimidine core and exhibit similar chemical properties.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine is unique due to its specific combination of a pyrimidine ring with a cyclohexanamine moiety, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
37765-44-9 |
|---|---|
Formule moléculaire |
C12H19N3S |
Poids moléculaire |
237.37 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexanamine |
InChI |
InChI=1S/C12H19N3S/c1-9-8-10(2)14-12(13-9)16-15-11-6-4-3-5-7-11/h8,11,15H,3-7H2,1-2H3 |
Clé InChI |
LNKLKFJAYIFKRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SNC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


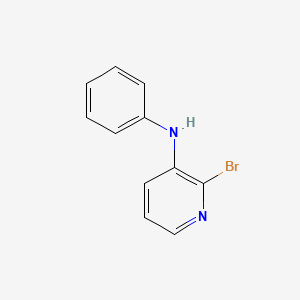
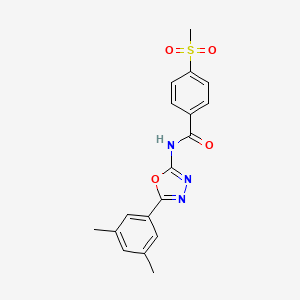
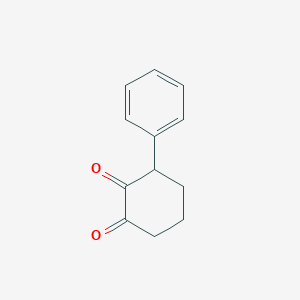
![2,6-Difluorobenzoic acid [(3-nitro-4-piperidino-benzylidene)amino] ester](/img/structure/B14126122.png)
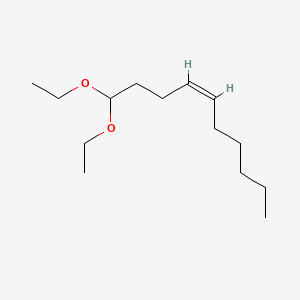
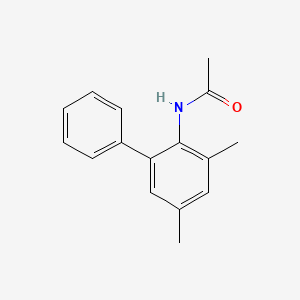
![1-Hexyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B14126144.png)
![3,4-Dichloro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14126150.png)
![Phenylmethyl 2-[1,7-dimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetate](/img/structure/B14126152.png)
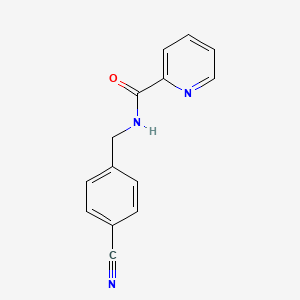
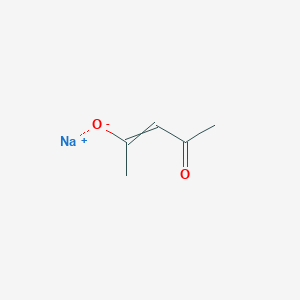
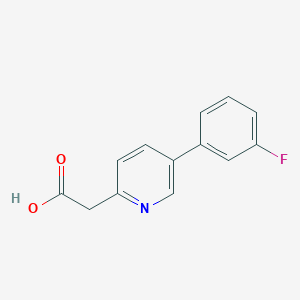
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)
